1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Overview
Description
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O.
Preparation Methods
The synthesis of 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. The key steps involve the formation of the piperidine and pyrrolidine rings, followed by their coupling.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol: The base form without the dihydrochloride salt.
3-Piperidinyl ethyl pyrrolidinol: A structural isomer with different connectivity of atoms.
Pyrrolidinol derivatives: Compounds with similar pyrrolidinol structures but different substituents.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
The uniqueness of this compound lies in its specific combination of piperidine and pyrrolidinol moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNTXLXUCDXVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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